![molecular formula C21H25NO B14182865 Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone CAS No. 922529-81-5](/img/structure/B14182865.png)
Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone is a complex organic compound with a unique structure that includes a cyclohexyl group, a dimethylamino group, and a biphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone typically involves multiple steps, starting with the preparation of the biphenyl core, followed by the introduction of the cyclohexyl and dimethylamino groups. Common synthetic routes include:
Friedel-Crafts Acylation: This method involves the acylation of biphenyl with cyclohexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reductive Amination:
Industrial Production Methods
Industrial production of Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide)
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone can be compared with other similar compounds, such as:
Cyclohexyl(4-(dimethylamino)phenyl)methanone: Similar structure but with a different substitution pattern on the biphenyl moiety.
2-(1-(Dimethylamino)cyclohexyl)-1,1-diphenyl-1-ethanol hydrochloride: Contains a cyclohexyl and dimethylamino group but with an additional diphenyl moiety and an alcohol group.
Eigenschaften
CAS-Nummer |
922529-81-5 |
|---|---|
Molekularformel |
C21H25NO |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
cyclohexyl-[2-[4-(dimethylamino)phenyl]phenyl]methanone |
InChI |
InChI=1S/C21H25NO/c1-22(2)18-14-12-16(13-15-18)19-10-6-7-11-20(19)21(23)17-8-4-3-5-9-17/h6-7,10-15,17H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
CMTVYMTWBKYXNS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B14182793.png)
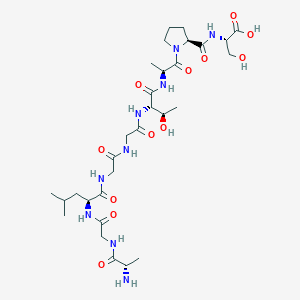
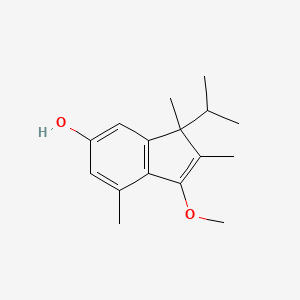
![5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14182816.png)

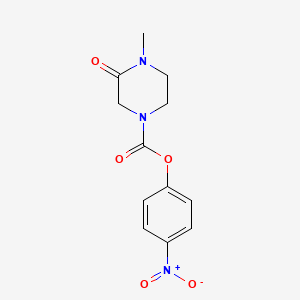
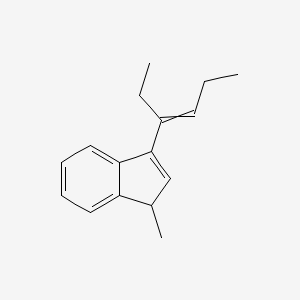
![1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14182851.png)
![Cyclopenta[c]pyran-3(5H)-one](/img/structure/B14182853.png)
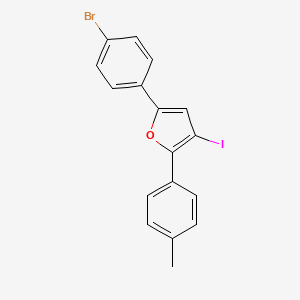
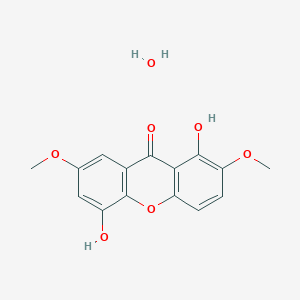
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine](/img/structure/B14182878.png)
![[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14182879.png)

